![molecular formula C7H10INO B2620258 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide CAS No. 2242694-00-2](/img/structure/B2620258.png)

2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

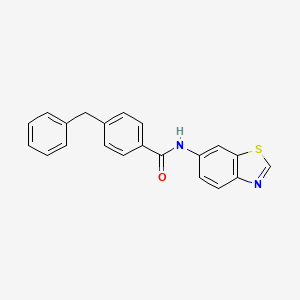

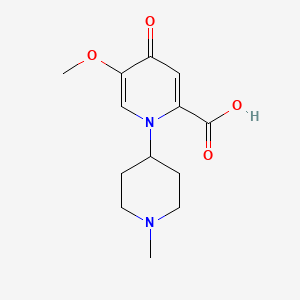

“2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide” is a chemical compound with the CAS Number: 2242694-00-2 . It has a molecular weight of 251.07 and its IUPAC name is 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10INO/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H2,9,10) . This indicates that the compound contains a bicyclo[1.1.1]pentane core with an iodine atom and an acetamide group attached .Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.07 .Aplicaciones Científicas De Investigación

Bioisosteres in Drug Discovery

BCPs are important bioisosteres of 1,4-disubstituted arenes, tert-butyl and acetylenic groups that can impart physicochemical benefits on drug candidates . They can increase the solubility and potency of a medicine, potentially reducing the therapeutic dose required .

Synthesis of Biologically-Relevant Targets

The chemistry of BCPs displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .

Materials Science

Over the past three decades, the application of BCP derivatives in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors and metal–organic frameworks has been extensively investigated .

Construction of Bicyclo[1.1.1]pentane Framework

Multiple synthetic approaches have been reported for the construction of the BCP framework . In particular, carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods .

Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives

Methodology for substitution of the bridge positions in BCPs remains underdeveloped . Most reported methods forge the key substituent bond prior to construction of the BCP core itself .

Synthesis of Azide-Containing Bicyclo[1.1.1]pentane Species

The use of mild and metal-free conditions provides a highly efficient route to construct azide-containing BCP species with various applications in synthetic organic chemistry .

Propiedades

IUPAC Name |

2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10INO/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQAPXBVPPNDKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[(4-fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B2620175.png)

![1-(2-Methylspiro[indole-3,4'-piperidine]-1'-yl)prop-2-en-1-one](/img/structure/B2620179.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2620181.png)

![2-Chloro-N-[2-(pyrazol-1-ylmethyl)pyridin-4-yl]propanamide](/img/structure/B2620187.png)

![methyl 4-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2620192.png)

![N-[(4-fluorophenyl)methyl]-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2620197.png)

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2620198.png)